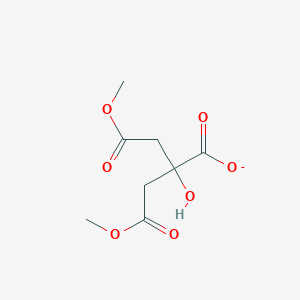
1,5-Dimethyl Citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl Citrate is a chemical compound that belongs to the class of citric acid esters . It is commonly used as a plasticizer in the production of biodegradable polymers . It acts as a plasticizer by reducing the intermolecular forces between the polymer chains . It is also researched as a potential flavoring agent to enhance the taste and aroma of food products .
Molecular Structure Analysis
The molecular formula of 1,5-Dimethyl Citrate is C8H12O7 . It has a molecular weight of 220.177 Da . The exact mass is 220.05800 .Physical And Chemical Properties Analysis
1,5-Dimethyl Citrate has a melting point of 123-125ºC . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization in Tin(II) and Tin(IV) Citrates : 1,5-Dimethyl Citrate has been used in the synthesis and characterization of tin(II) citrates. These citrates, including 1,5-Dimethyl Citrate, were synthesized and characterized using spectroscopic methods, and their crystal structures were determined (Deacon et al., 1997).
Study on Citrate Synthase from Escherichia coli : Research has been conducted on the quaternary structure of citrate synthase from Escherichia coli, which is relevant to understanding the role of citrate and its derivatives in biological systems (Tong & Duckworth, 1975).
Citrate Synthase in Bacteria : The purification and characterization of citrate synthase from a Gram-positive bacterium, Bacillus megaterium, involves understanding the interaction of citrates like 1,5-Dimethyl Citrate with enzymes in bacterial systems (Robinson, Danson & Weitzman, 1983).
Monoamine Oxidase Inhibitors from Fruits : 1,5-Dimethyl Citrate has been identified as a monoamine oxidase inhibitor in the fruits of Opuntia ficus-indica var. saboten, indicating its potential pharmacological applications (Han et al., 2001).
Spectroscopic Study of Binding with Dimethyltin(IV) : A study conducted on the interaction of dimethyltin(IV) cation with citrate ligand has implications for understanding how 1,5-Dimethyl Citrate and similar compounds bind to metal ions in various chemical contexts (Cardiano et al., 2006).
Proton NMR Study of Seminal Plasma Metabolites : Research involving nuclear magnetic resonance (NMR) spectroscopy on seminal plasma metabolites, including citrate, provides insights into how 1,5-Dimethyl Citrate and related compounds interact in biological systems (Sharma et al., 2001).
Propiedades
IUPAC Name |
2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPVOJLUJUWKA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
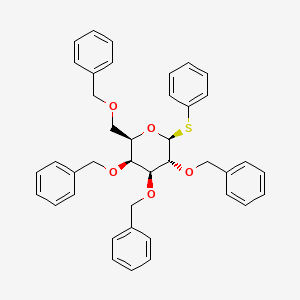
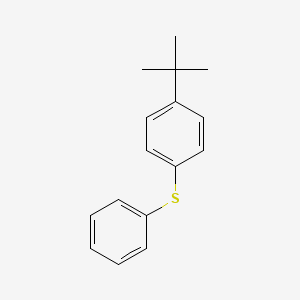

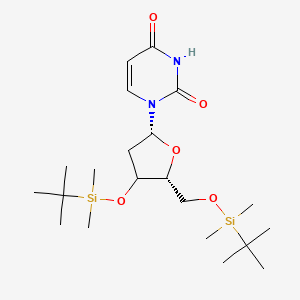
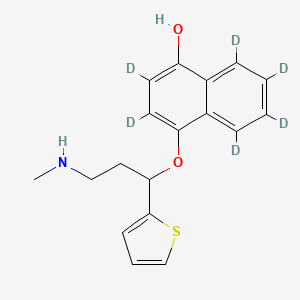
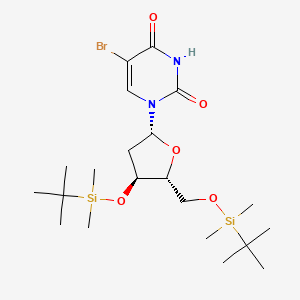
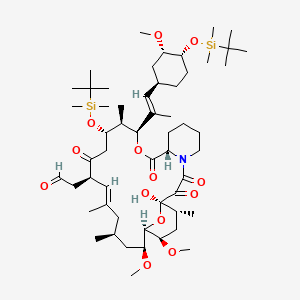
![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)
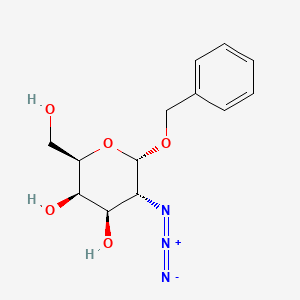
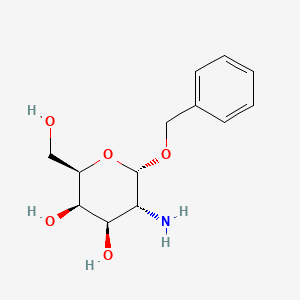
![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)